molecular formula C20H26N2O6S B5960233 1-Butan-2-yl-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid

1-Butan-2-yl-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid

Cat. No.: B5960233
M. Wt: 422.5 g/mol
InChI Key: YDSJEPGFROGKEY-UHFFFAOYSA-N
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Description

1-Butan-2-yl-4-naphthalen-2-ylsulfonylpiperazine; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a butan-2-yl group and a naphthalen-2-ylsulfonyl group, combined with oxalic acid. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butan-2-yl-4-naphthalen-2-ylsulfonylpiperazine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where piperazine is reacted with butan-2-yl halide to introduce the butan-2-yl group. This is followed by the sulfonylation of the piperazine derivative with naphthalen-2-ylsulfonyl chloride under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Butan-2-yl-4-naphthalen-2-ylsulfonylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various N-substituted piperazine derivatives.

Scientific Research Applications

1-Butan-2-yl-4-naphthalen-2-ylsulfonylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Butan-2-yl-4-naphthalen-2-ylsulfonylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering receptor function. The compound’s structure allows it to fit into binding pockets of target proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-4-naphthalen-2-ylsulfonylpiperazine
  • 1-Butan-2-yl-4-benzenesulfonylpiperazine
  • 1-Butan-2-yl-4-naphthalen-1-ylsulfonylpiperazine

Uniqueness

1-Butan-2-yl-4-naphthalen-2-ylsulfonylpiperazine is unique due to the specific combination of the butan-2-yl and naphthalen-2-ylsulfonyl groups. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the naphthalen-2-ylsulfonyl group, in particular, enhances its potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-butan-2-yl-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S.C2H2O4/c1-3-15(2)19-10-12-20(13-11-19)23(21,22)18-9-8-16-6-4-5-7-17(16)14-18;3-1(4)2(5)6/h4-9,14-15H,3,10-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSJEPGFROGKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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